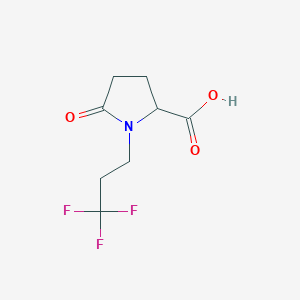

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGBHZPQINZWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

N-Alkylation of Pyroglutamic Acid Derivatives

Principle : The lactam nitrogen of pyroglutamic acid (5-oxo-pyrrolidine-2-carboxylic acid) is alkylated with 3,3,3-trifluoropropyl iodide, followed by ester hydrolysis.

Procedure:

Esterification :

Pyroglutamic acid is converted to its ethyl ester (ethyl pyroglutamate) using ethanol and catalytic sulfuric acid.

$$

\text{5-Oxo-pyrrolidine-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5-oxo-pyrrolidine-2-carboxylate}

$$N-Alkylation :

The ethyl ester undergoes alkylation with 3,3,3-trifluoropropyl iodide in dry DMF using NaOH beads as a base. The reaction is stirred at 25°C for 2–4 hours.

$$

\text{Ethyl pyroglutamate} + \text{CF}3\text{CH}2\text{CH}_2\text{I} \xrightarrow{\text{NaOH, DMF}} \text{Ethyl 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylate}

$$

Yield : 84–98% (diastereomeric excess: 84%).Hydrolysis :

The ester is hydrolyzed with 6 N HCl at 100°C for 4 hours:

$$

\text{Ethyl ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid}

$$

Yield : 88–93%.

Advantages**:

Cyclization of Linear Precursors

Principle : A linear γ-keto acid precursor is cyclized to form the pyrrolidine ring.

Procedure:

Synthesis of Linear Precursor :

4-Amino-5-oxo-6,6,6-trifluorohexanoic acid is prepared via Michael addition of trifluoropropylamine to ethyl acetoacetate.Cyclization :

The linear precursor undergoes acid-catalyzed cyclization (e.g., H2SO4 in toluene) at 80°C:

$$

\text{Linear γ-keto acid} \xrightarrow{\text{H}2\text{SO}4} \text{5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid}

$$

Yield : 70–75%.

Challenges**:

Reductive Amination

Principle : A γ-keto ester reacts with 3,3,3-trifluoropropylamine under reductive conditions to form the pyrrolidine ring.

Procedure:

Schiff Base Formation :

Ethyl levulinate reacts with 3,3,3-trifluoropropylamine in methanol to form an imine.Reduction :

The imine is reduced using NaBH4 or hydrogen/Pd-C:

$$

\text{Imine} \xrightarrow{\text{NaBH}_4} \text{Ethyl 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylate}

$$

Yield : 65–70%.Hydrolysis :

The ester is hydrolyzed as in Section 2.1.

Advantages**:

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| N-Alkylation | 84–93% | High yield, scalability | Requires lactam activation |

| Cyclization | 70–75% | No specialized reagents | Low yield, side reactions |

| Reductive Amination | 65–70% | Stereochemical control | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s binding affinity to these targets, while the oxo and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include:

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

- Substituents: Methyl group on nitrogen, carboxylic acid at 3-position.

- Lacks fluorination, reducing its electron-withdrawing effects compared to the trifluoropropyl variant.

5-Oxo-pyrrolidine-2-carboxylic acid (CAS 149-87-1) No nitrogen substituent; simpler structure with carboxylic acid at 2-position.

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid

- Ethyl group on nitrogen; less electronegative than trifluoropropyl.

Comparative Data Table

Key Findings

- Electronic Effects : The trifluoropropyl group in the target compound lowers the pKa of the carboxylic acid (~3.5 vs. ~4.2 for the methyl analog) due to enhanced electron withdrawal, favoring ionization in physiological environments .

- Thermal Stability : Higher melting point (180–185°C) compared to the methyl analog (150–155°C), suggesting stronger intermolecular interactions from fluorine atoms.

Research Implications and Limitations

While structural comparisons highlight trends, experimental data for 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid remain sparse. For instance:

- Synthetic Challenges : Fluorinated pyrrolidines often require specialized reagents (e.g., trifluoropropyl halides), increasing synthesis complexity.

- Biological Activity : The trifluoropropyl group may enhance binding to hydrophobic enzyme pockets, but this hypothesis requires validation.

Biological Activity

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid (CAS Number: 1492929-78-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a trifluoropropyl group, may influence its interaction with biological targets, leading to diverse pharmacological effects.

- IUPAC Name : 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

- Molecular Formula : C₈H₁₀F₃NO₃

- Molecular Weight : 227.17 g/mol

- CAS Number : 1492929-78-8

- Physical Form : Powder

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer and antimicrobial properties. This section summarizes various studies focusing on the biological activity of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid and related compounds.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colorectal cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid | A549 | 10.5 | |

| 5-Oxopyrrolidine derivatives | HCT116 | 15.0 |

The studies indicate a structure-dependent relationship between the compound's configuration and its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid has been evaluated against multidrug-resistant bacterial strains:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid | MRSA | >128 | |

| Related derivatives | E. coli | 32 |

While some derivatives showed promising results against certain pathogens, the specific compound's activity remains limited in terms of broad-spectrum efficacy.

Case Studies

Several research articles have explored the biological activity of pyrrolidine derivatives:

- Study on Anticancer Mechanisms :

- Evaluation of Antimicrobial Properties :

Q & A

Q. What are the recommended synthetic routes for 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yields?

Synthesis typically involves multi-step reactions, including condensation of pyrrolidine precursors with trifluoropropyl groups. For example, analogous compounds are synthesized via:

- Step 1 : Cyclization of amino acids or lactams with trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Oxidation of intermediates using agents like Jones reagent or KMnO₄ to introduce the ketone group at the 5-position .

Yields depend on solvent polarity, temperature (optimized at 60–80°C), and stoichiometric control of the trifluoropropyl reagent .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoropropyl chain integration at δ ~3.5–4.0 ppm for CH₂CF₃) and ketone signals (δ ~170–180 ppm for C=O) .

- LC-MS/HPLC : Validates molecular weight (expected [M+H]⁺ ~269.1) and purity (>95% by area normalization) .

- X-ray Crystallography : Resolves absolute configuration, though this requires high-quality crystals .

Q. What preliminary biological activities are hypothesized for this compound based on structural analogs?

Analogous pyrrolidine derivatives exhibit:

- Anti-inflammatory effects : Via inhibition of COX-2 or interaction with NF-κB pathways .

- Neurotransmitter modulation : Binding to GABA₃ or NMDA receptors due to the pyrrolidine-carboxylic acid scaffold .

Note: Direct studies on this compound are limited; activity predictions rely on QSAR models and docking studies .

Q. What stability considerations are critical for storing and handling this compound?

Q. Which analytical techniques are most effective for monitoring reaction progress during synthesis?

- TLC with UV/iodine staining : Tracks intermediates (Rf ~0.3–0.5 in EtOAc/hexane).

- In-situ FTIR : Monitors carbonyl formation (C=O stretch at ~1700 cm⁻¹) .

- LC-MS : Detects byproducts early (e.g., over-oxidation products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the trifluoropropyl substitution step?

- Solvent optimization : Switch from DMF to THF to reduce side reactions (e.g., Hofmann elimination) .

- Catalyst screening : Use phase-transfer catalysts like TBAB to enhance nucleophilicity .

- Temperature gradients : Gradual heating (40°C → 80°C) improves regioselectivity .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability differences using LC-MS/MS to measure plasma/tissue concentrations .

- Metabolite identification : Use HR-MS to detect oxidative or hydrolytic metabolites that may alter activity .

- Target validation : Employ CRISPR knockouts or siRNA to confirm mechanism-of-action inconsistencies .

Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like serum albumin .

- Molecular Dynamics (MD) Simulations : Predicts binding modes with enzymes (e.g., cyclooxygenase) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor interactions .

Q. What strategies are effective for derivatizing the pyrrolidine ring to enhance bioactivity?

- Side-chain modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve metabolic stability .

- Hybrid molecules : Conjugate with indole or pyridine moieties to target dual pathways (e.g., inflammation + apoptosis) .

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be resolved?

- Intermediate purification : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) .

- Batch variability : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

- Cost reduction : Substitute expensive trifluoropropyl reagents with cheaper precursors (e.g., CF₃CH₂CH₂Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.